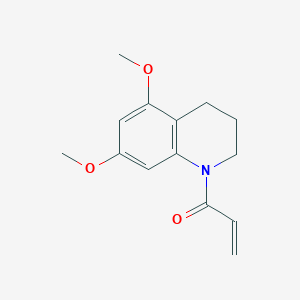

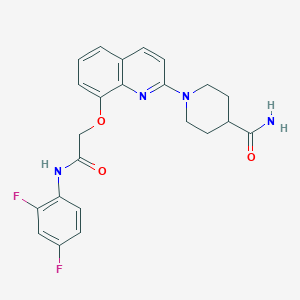

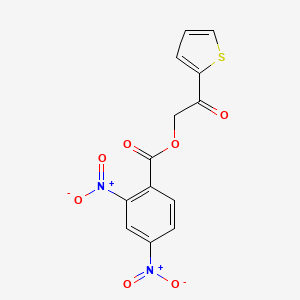

![molecular formula C26H21FN4O2S2 B2554395 2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide CAS No. 1223984-83-5](/img/structure/B2554395.png)

2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2-((3-(4-ethylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-fluorophenyl)acetamide" is a complex molecule that likely exhibits a range of biological activities due to its structural features. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be used to infer potential properties and uses of the compound .

Synthesis Analysis

The synthesis of related thieno[3,2-d]pyrimidin-4-yl compounds involves multiple steps, including condensation reactions, chlorination, and further condensation with amines . A similar approach could be hypothesized for the synthesis of the target compound, with specific modifications to incorporate the ethylbenzyl and acetamide groups.

Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin derivatives is characterized by the presence of a fused thieno-pyrimidin ring system. The crystal structure of a related compound shows that it belongs to the tetragonal system, which could suggest similar crystalline properties for the compound . Density functional theory (DFT) calculations are often used to optimize geometric bond lengths and angles, which would be relevant for understanding the molecular structure of the target compound .

Chemical Reactions Analysis

Thieno[3,2-d]pyrimidin-4-yl compounds can participate in various chemical reactions due to their reactive sites. The presence of amino, cyano, and acetamide groups in related compounds suggests that the target compound may also undergo reactions such as nucleophilic attacks or condensation to form new derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of thieno[3,2-d]pyrimidin derivatives can be inferred from spectroscopic data such as FT-IR and FT-Raman spectra . The presence of specific functional groups would influence the vibrational modes observed in these spectra. Additionally, the compound's drug-likeness and pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, can be predicted using Lipinski's rule and computational methods .

Relevant Case Studies

Case studies involving similar compounds have shown potent biological activities, such as inhibition of thrombin and antiproliferative effects against various cancer cell lines . Molecular docking studies have also been used to predict the interaction of these compounds with biological targets, such as SARS-CoV-2 protease, suggesting potential antiviral activity .

Applications De Recherche Scientifique

Synthesis and Antitumor Activities

Compounds with complex structures similar to the one have been synthesized and evaluated for their potential antitumor activities. For instance, novel compounds with structural features like fluorinated moieties and pyrimidine derivatives have shown promising anticancer activity against various cancer cell lines, suggesting that derivatives of pyrimidine could offer valuable insights into the design of new anticancer agents. Such studies highlight the importance of synthetic chemistry in exploring the therapeutic potential of new compounds (Hammam et al., 2005), (Gangjee et al., 2004).

Antimicrobial and Anti-Inflammatory Activities

Similarly, the synthesis of novel thienopyrimidine linked rhodanine derivatives has demonstrated significant antimicrobial activity, indicating the potential of such compounds in addressing bacterial and fungal infections. This aligns with the broader research trend of developing new molecules with enhanced antimicrobial properties to combat resistant strains (Kerru et al., 2019). Additionally, compounds derived from pyrimidine structures have been synthesized with the intention of exploring their anti-inflammatory and antinociceptive activities, demonstrating the wide-ranging potential applications of such molecules in medicinal chemistry (Alam et al., 2010).

Mécanisme D'action

The mechanism of action of similar compounds involves inhibition of phosphodiesterase IV (PDE4) . PDE4 is a target for the treatment of asthma and chronic obstructive pulmonary disease (COPD) . Other mechanisms of action such as PI3K pathway inhibition, focal adhesion kinase (FAK) inhibition, kinases inhibitory activity against Tie-2, cell cycle arrest and apoptosis induction have also been reported .

Orientations Futures

The future directions for research on similar compounds could involve the discovery of novel potent anti-tubulin polymerization agents . Additionally, the optimization of compound VIb, which exhibited the best enzymatic inhibitory activity and good activity on most NCI cell lines especially those with overexpressed PI3K, could serve as a new chemical entity for discovering new anticancer agents .

Propriétés

IUPAC Name |

2-[[5-[(4-ethylphenyl)methyl]-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl]-N-(2-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O2S2/c1-2-16-9-11-17(12-10-16)14-31-25(33)23-22(18-6-5-13-28-24(18)35-23)30-26(31)34-15-21(32)29-20-8-4-3-7-19(20)27/h3-13H,2,14-15H2,1H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTVIPUOGNTRQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C4=C(S3)N=CC=C4)N=C2SCC(=O)NC5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

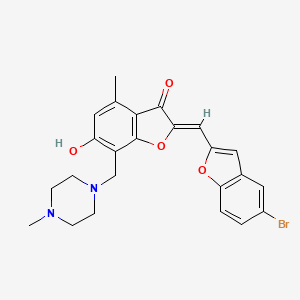

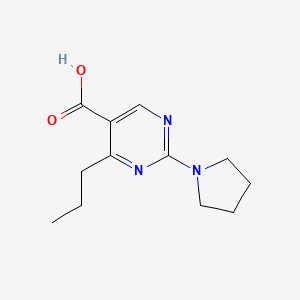

![N-(3-Methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)oxirane-2-carboxamide](/img/structure/B2554315.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-2-sulfonamide](/img/structure/B2554317.png)